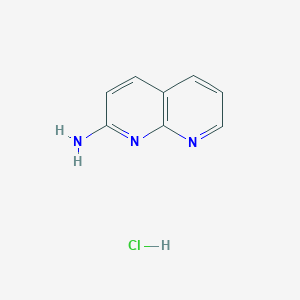

1,8-Naphthyridin-2-amin-Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,8-Naphthyridin-2-amine hydrochloride is a heterocyclic compound that has gained significant attention due to its diverse biological activities and photochemical properties. This compound is part of the broader class of 1,8-naphthyridines, which are known for their applications in medicinal chemistry, materials science, and as ligands in coordination chemistry .

Wissenschaftliche Forschungsanwendungen

1,8-Naphthyridin-2-amine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating bacterial infections and other diseases.

Industry: Utilized in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors

Wirkmechanismus

Target of Action

1,8-Naphthyridin-2-amine hcl is a heterocyclic compound that has been found to have diverse biological activities . It has been used in the synthesis of various pharmacophores, which have shown promising antimicrobial and anticancer activities .

Mode of Action

Its derivatives have been found to interact with their targets in a way that leads to their antimicrobial and anticancer effects . For instance, some derivatives have shown to interact with DNA, leading to changes in its structure and function . The interaction with DNA could potentially inhibit the replication of bacterial cells or cancer cells, leading to their death .

Biochemical Pathways

Given its antimicrobial and anticancer activities, it can be inferred that it may affect pathways related to cell replication and survival

Pharmacokinetics

Its derivatives have been evaluated for their admet properties, which predict their pharmacokinetic behavior . These studies can provide insights into the bioavailability of the compound and its derivatives.

Result of Action

Its derivatives have shown promising results in terms of their antimicrobial and anticancer activities . For instance, some derivatives have shown potent anticancer activity against the MDA-MB-231 cell line, comparable to Cisplatin . They have also shown remarkable antimicrobial activity against various bacterial strains .

Action Environment

The action of 1,8-Naphthyridin-2-amine hcl can be influenced by various environmental factors. For instance, the presence of metal ions such as Cu+ and Cu2+ has been found to cause the quenching of the fluorescence emission of 1,8-naphthyridines, due to the formation of complexes between the naphthyridine and the metal . This suggests that the presence of metal ions in the environment can influence the action of this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,8-Naphthyridin-2-amine hydrochloride can be synthesized through various methods, including multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

In industrial settings, the synthesis of 1,8-naphthyridin-2-amine hydrochloride often involves the use of water-soluble iridium catalysts under air atmosphere, which facilitates the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols to form the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

1,8-Naphthyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various naphthyridine derivatives, while reduction can produce amine derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core, used to treat bacterial infections.

1,5-Naphthyridine: Another naphthyridine derivative with different biological activities and applications.

Phthalazinone: A heterocyclic compound with structural similarities to naphthyridines, used in various medicinal applications

Uniqueness

1,8-Naphthyridin-2-amine hydrochloride is unique due to its specific combination of biological activities, photochemical properties, and versatility in synthetic applications. Its ability to act as a ligand and its potential therapeutic applications make it a valuable compound in both research and industry .

Biologische Aktivität

1,8-Naphthyridin-2-amine hydrochloride is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications based on recent research findings.

Overview of 1,8-Naphthyridin-2-amine Hydrochloride

1,8-Naphthyridin-2-amine hydrochloride is characterized by its nitrogen-containing heterocyclic structure, which contributes to its various biological properties. The compound has been shown to exhibit antimicrobial , anticancer , anti-inflammatory , and analgesic activities, among others .

Target of Action

The biological activity of 1,8-naphthyridin-2-amine hydrochloride primarily involves its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been found to inhibit topoisomerase II and DNA gyrase, which are crucial for DNA replication and repair processes in bacteria .

Mode of Action

1,8-Naphthyridin-2-amine hydrochloride and its derivatives exert their effects through various biochemical pathways:

- Antimicrobial Activity : The compound exhibits synergistic effects when combined with fluoroquinolone antibiotics against multi-resistant bacterial strains. This is evidenced by significant reductions in the minimum inhibitory concentrations (MICs) of antibiotics when used in conjunction with 1,8-naphthyridine derivatives .

- Anticancer Activity : Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including the modulation of cell cycle progression and apoptosis-related proteins .

Antimicrobial Activity

1,8-Naphthyridin-2-amine hydrochloride has shown promising antimicrobial properties against various pathogens. A study demonstrated that while the compound alone exhibited limited antibacterial activity, it significantly enhanced the efficacy of existing antibiotics against resistant strains like Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) without 1,8-Naphthyridine | MIC (µg/mL) with 1,8-Naphthyridine |

|---|---|---|

| S. aureus | 10 | 4 |

| E. coli | 32 | 4 |

| P. aeruginosa | 24 | Not significantly affected |

Anticancer Activity

The anticancer potential of 1,8-naphthyridin-2-amine hydrochloride has been explored in various studies. Its derivatives have shown effectiveness against several cancer cell lines by inducing apoptosis and inhibiting proliferation:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 20 |

Case Studies

- Antibiotic Modulation : In a study examining the antibiotic-modulating activity of 1,8-naphthyridine derivatives, researchers found that combining these compounds with fluoroquinolones significantly lowered the MICs against resistant strains. This suggests a potential role in overcoming antibiotic resistance .

- Cancer Treatment : Another investigation into the anticancer properties revealed that specific derivatives could inhibit tumor growth in vivo and induce apoptosis in cultured cancer cells. The study highlighted the need for further exploration into the mechanisms underlying these effects .

Eigenschaften

IUPAC Name |

1,8-naphthyridin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3.ClH/c9-7-4-3-6-2-1-5-10-8(6)11-7;/h1-5H,(H2,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLSEWWPMRRGHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.